molecular formula C18H15NO2 B14276986 Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- CAS No. 124902-95-0

Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-

Cat. No.: B14276986
CAS No.: 124902-95-0
M. Wt: 277.3 g/mol
InChI Key: ZDRLPWFUZOCXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is a quinoline derivative featuring a benzodioxole moiety linked via an ethyl group at the 2-position of the quinoline core. Its molecular formula is C₁₈H₁₅NO₂ (exact mass: 277.1020 Da) . This compound’s structural complexity positions it as a candidate for pharmaceutical and materials science research, particularly in contexts where electron-rich aromatic systems are advantageous.

Properties

CAS No.

124902-95-0

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)ethyl]quinoline

InChI

InChI=1S/C18H15NO2/c1-2-4-16-14(3-1)7-9-15(19-16)8-5-13-6-10-17-18(11-13)21-12-20-17/h1-4,6-7,9-11H,5,8,12H2

InChI Key

ZDRLPWFUZOCXJT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives often involves multi-step reactions. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid . For the specific compound Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-, a typical synthetic route might involve the condensation of 2-(1,3-benzodioxol-5-yl)ethylamine with a quinoline derivative under acidic or basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable methods. These include solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts . These methods not only improve the yield but also reduce the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

Scientific Research Applications

Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoline derivatives often involves interaction with DNA or enzymes. For instance, quinoline compounds can intercalate into DNA, disrupting its function and leading to cell death. They can also inhibit enzymes like topoisomerases, which are crucial for DNA replication . The specific molecular targets and pathways can vary depending on the substituents on the quinoline ring.

Comparison with Similar Compounds

Quinoline, 2-(1,3-Benzodioxol-5-yl)- (CAS 6808-65-7)

  • Molecular Formula: C₁₆H₁₁NO₂ (MW: 249.26 g/mol) .
  • Lower molecular weight may improve solubility but reduce metabolic stability compared to the ethyl-linked analog.
  • Applications : Used as a precursor in synthesizing bioactive molecules; its direct benzodioxole attachment is common in antimalarial and antiviral scaffolds .

E-2-Styrylquinolines

  • Structure: Styryl (vinylbenzene) group at C2 of quinoline .
  • Key Differences :
    • Styryl groups introduce π-conjugation, enhancing fluorescence properties and enabling applications in optoelectronics.
    • Biological activity diverges: Styryl derivatives are potent HIV-1 integrase inhibitors and leukotriene antagonists, whereas benzodioxolyl-ethyl derivatives may target CNS receptors due to benzodioxole’s resemblance to neurotransmitter scaffolds .
  • Synthesis: Typically via condensation of 2-methylquinoline with benzaldehydes, contrasting with alkylation or Grignard reactions used for benzodioxolyl-ethyl derivatives .

2-(1,3-Benzodioxol-5-yl)-6,8-dimethyl-4-quinolinecarbonyl Chloride (CAS 1160263-02-4)

  • Structure : Benzodioxole at C2, with additional methyl groups at C6/C8 and a reactive carbonyl chloride at C4 .
  • Key Differences: Carbonyl chloride enables acylation reactions, making it a versatile intermediate for drug conjugates.

4-(1,3-Benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline (CAS 250719-33-6)

  • Structure: Benzodioxole fused into a cyclopentaquinoline system .
  • Key Differences :
    • Rigid, planar structure due to fused rings may enhance DNA intercalation or kinase inhibition.
    • Higher molecular weight (339.39 g/mol) and reduced solubility compared to the ethyl-linked compound .
  • Applications : Explored in anticancer research, whereas the ethyl-linked derivative’s simpler structure offers easier derivatization for SAR studies .

Physicochemical and Pharmacokinetic Comparison

Property Quinoline, 2-[2-(1,3-Benzodioxol-5-yl)ethyl]- 2-(1,3-Benzodioxol-5-yl)quinoline E-2-Styrylquinoline
Molecular Weight (g/mol) 277.26 249.26 ~265–300
LogP (Predicted) ~3.5–4.0 ~3.0–3.5 ~3.8–4.5
Metabolic Stability High (benzodioxole resists oxidation) Moderate Low (styryl prone to oxidation)
Synthetic Accessibility Moderate (alkylation/Friedländer routes) High High

Biological Activity

Quinoline derivatives are a significant class of organic compounds known for their diverse biological activities. The compound Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- has garnered attention for its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- is characterized by its unique structural features that contribute to its biological properties. The presence of the benzodioxole moiety enhances its interaction with biological targets.

Pharmacological Profile

The pharmacological profile of Quinoline derivatives often includes:

  • Anticancer Activity : Various studies have demonstrated the anticancer potential of quinoline derivatives. For instance, compounds similar to Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- have shown efficacy against several cancer cell lines. A study reported that certain quinoline derivatives exhibited significant cytotoxicity against human breast adenocarcinoma (MDA-MB-231) and lung adenocarcinoma (A549) cells, with IC50 values indicating effective inhibition of cancer cell proliferation .
  • Antimicrobial Activity : Quinoline derivatives have also been tested for their antibacterial properties. In vitro studies showed that these compounds can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The structure-activity relationship indicates that specific substitutions on the quinoline ring enhance antimicrobial efficacy .

The mechanisms through which Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- exerts its biological effects include:

  • Inhibition of Protein Kinases : Some quinoline derivatives act as inhibitors of protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways related to cancer progression and angiogenesis .
  • Nitric Oxide Production : The compound may enhance nitric oxide (NO) production in macrophages, contributing to its tumoricidal and bactericidal effects. NO plays a vital role in immune response and inflammation .
  • Gene Regulation : Quinoline derivatives can modulate the expression of genes involved in cell cycle regulation and apoptosis, such as P53 and BAX, promoting cancer cell death while sparing normal cells .

Study 1: Anticancer Activity

A recent study investigated the effects of various quinoline derivatives on human cancer cell lines. The results indicated that Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]- significantly reduced cell viability in MDA-MB-231 and A549 cells with IC50 values below 20 µM. The mechanism involved increased apoptosis and altered expression of cell cycle regulators .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of quinoline derivatives against MRSA. The compound demonstrated an MIC value of 32 µg/mL against MRSA strains, showcasing its potential as an antibacterial agent .

Data Table: Biological Activities of Quinoline Derivatives

Activity TypeCell Line/OrganismIC50/MIC ValueReference
AnticancerMDA-MB-231< 20 µM
AnticancerA549< 20 µM
AntimicrobialMRSA32 µg/mL
AntimicrobialStaphylococcus aureus16 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.